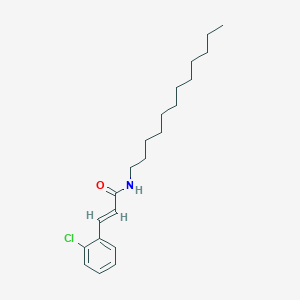

3-(2-chlorophenyl)-N-dodecylacrylamide

Description

3-(2-Chlorophenyl)-N-dodecylacrylamide is a synthetic acrylamide derivative characterized by a 2-chlorophenyl group attached to the α-carbon of the acrylamide backbone and a dodecyl (C12) alkyl chain bonded to the nitrogen atom. Its molecular formula is C21H31ClNO, with a molecular weight of 348.93 g/mol. The compound’s structure combines a hydrophobic dodecyl chain with a polar acrylamide moiety and an aromatic chlorophenyl group, enabling diverse physicochemical interactions.

Properties

Molecular Formula |

C21H32ClNO |

|---|---|

Molecular Weight |

349.9 g/mol |

IUPAC Name |

(E)-3-(2-chlorophenyl)-N-dodecylprop-2-enamide |

InChI |

InChI=1S/C21H32ClNO/c1-2-3-4-5-6-7-8-9-10-13-18-23-21(24)17-16-19-14-11-12-15-20(19)22/h11-12,14-17H,2-10,13,18H2,1H3,(H,23,24)/b17-16+ |

InChI Key |

USKIAXJIHKGEKH-WUKNDPDISA-N |

SMILES |

CCCCCCCCCCCCNC(=O)C=CC1=CC=CC=C1Cl |

Isomeric SMILES |

CCCCCCCCCCCCNC(=O)/C=C/C1=CC=CC=C1Cl |

Canonical SMILES |

CCCCCCCCCCCCNC(=O)C=CC1=CC=CC=C1Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-N-dodecylacrylamide typically involves the reaction of 2-chlorobenzaldehyde with dodecylamine in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the desired product under controlled temperature and pressure conditions. The reaction can be optimized by adjusting the molar ratios of the reactants and the reaction time.

Industrial Production Methods

Industrial production of 3-(2-chlorophenyl)-N-dodecylacrylamide may involve large-scale batch or continuous processes. These methods often utilize automated systems to ensure precise control over reaction parameters, such as temperature, pressure, and reactant concentrations. The use of high-purity starting materials and efficient purification techniques is crucial to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenyl)-N-dodecylacrylamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

3-(2-chlorophenyl)-N-dodecylacrylamide has several scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-N-dodecylacrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key differences between 3-(2-chlorophenyl)-N-dodecylacrylamide and related compounds, supported by experimental and theoretical

Key Comparative Insights:

- Lipophilicity and Solubility: The dodecyl chain in the target compound enhances hydrophobicity compared to shorter-chain analogs like Chloranocryl (methyl group) or unsubstituted amides . This property may favor applications in lipid-based drug delivery or membrane-associated processes.

- Biological Activity: While W1807 and CDFII exhibit enzyme inhibition or antimicrobial effects, the target compound’s bioactivity remains unexplored.

- Crystallinity: Unlike 3-Chloro-N-(2-chlorophenyl)amide, which crystallizes in a monoclinic system, the dodecyl chain in the target compound likely disrupts crystallinity, favoring amorphous solid or liquid states .

- Synthetic Accessibility : N-(Aryl)acrylamides are typically synthesized via nucleophilic substitution or condensation reactions. The dodecyl chain may require specialized coupling agents, increasing synthetic complexity compared to methyl or hydrogen substituents .

Research Findings and Implications

- Thermal Stability : Acrylamides with aromatic chlorophenyl groups exhibit higher thermal stability (decomposition >200°C) than aliphatic analogs, a trait advantageous for industrial polymer applications .

- Enzyme Interactions : Docking studies on W1807 suggest that chlorophenyl groups enhance binding to allosteric enzyme sites via π-π and hydrophobic interactions. The target compound’s dodecyl chain may further optimize such interactions .

- Toxicity Considerations: Chloranocryl’s dichlorophenyl group is associated with higher ecotoxicity compared to mono-chlorinated analogs. The target compound’s dodecyl chain could mitigate this by reducing bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.